2,3-Dihydro-1H-indole-1-carboxamides belong to a class of heterocyclic compounds characterized by a benzene ring fused to a pyrrolidine ring, with a carboxamide group attached to the nitrogen atom of the pyrrolidine ring. The 5-amino derivative indicates the presence of an amino group at the 5th position of the indole ring. These compounds are of interest in medicinal chemistry due to their potential biological activity and are being investigated as potential therapeutic agents for various diseases [, , , , , , , , , ].
5-amino-2,3-dihydro-1H-indole-1-carboxamide is a chemical compound with the molecular formula C9H11N3O. It is a derivative of indole, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is significant in biochemical research due to its interactions with various biological targets, particularly in cancer research and enzyme inhibition.
The compound can be synthesized from tryptamine or its derivatives through several chemical reactions that involve the formation of the carboxamide group. Its structural and functional properties make it a subject of interest in medicinal chemistry and pharmacology.
5-amino-2,3-dihydro-1H-indole-1-carboxamide belongs to the class of indole derivatives, which are known for their diverse biological activities. It is classified as an amino acid derivative due to the presence of an amino group (-NH2) and a carboxamide group (-C(=O)NH2) in its structure.
The synthesis of 5-amino-2,3-dihydro-1H-indole-1-carboxamide typically involves the following steps:
In industrial settings, large-scale production may utilize continuous flow chemistry to enhance efficiency and scalability. Automated synthesis platforms can also be employed to ensure high yield and purity.
The structure of 5-amino-2,3-dihydro-1H-indole-1-carboxamide features:
The compound's molecular weight is approximately 177.20 g/mol, and it has distinct spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
5-amino-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions:
5-amino-2,3-dihydro-1H-indole-1-carboxamide exhibits its biological effects primarily through its interaction with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. The compound inhibits DDR1's kinase activity by binding to its active site, which prevents phosphorylation of downstream signaling targets involved in cancer cell proliferation and survival pathways such as MAPK/ERK and PI3K/AKT .
The compound is typically characterized by:
Key chemical properties include:
Relevant data from spectral analyses confirm these properties, providing insights into its stability and reactivity profiles .
5-amino-2,3-dihydro-1H-indole-1-carboxamide has several scientific applications:
The 5-amino-2,3-dihydro-1H-indene scaffold serves as a privileged structure for binding the DDR1 kinase domain. Crystallographic studies (PDB ID: 6HP9) reveal that derivatives like compound 7f (C₂₅H₂₁F₃N₆O) occupy the ATP-binding pocket through three critical interactions: (1) hydrophobic insertion into a deep cleft between the αC-helix and hinge region, (2) hydrogen bonding between the carboxamide group and backbone residues of the hinge loop (Met704 and Glu672), and (3) π-stacking interactions via the indene ring with gatekeeper residues [6] [9]. This binding stabilizes DDR1 in an inactive conformation, with a dissociation constant (Kd) of 5.9 nM for 7f [2]. The trifluoromethylpyridine moiety further enhances affinity through van der Waals contacts with a unique hydrophobic subpocket, explaining the low nanomolar inhibitory activity (IC50 = 14.9 nM) [6].
Table 1: Structural and Kinetic Parameters of Key Derivatives
Compound | Core Structure | Kd (nM) | DDR1 IC50 (nM) | Key Structural Features |
---|---|---|---|---|
7f | Indene-carboxamide | 5.9 | 14.9 | Trifluoromethylpyridine group |
AH-487 | Indole-urea | 22.3* | 31.5* | Urea linker, dimethylacetamide |
IV | Pyrazolopyrimidine | N/A | 10.6 | Benzoxazole unit |
Values estimated from functional assays in [4]
Collagen-dependent DDR1 autophosphorylation triggers sustained activation of downstream effectors, including Src homology 2-containing (Shc) adaptors, phosphoinositide 3-kinase (PI3K)/Akt, and extracellular signal-regulated kinase (ERK) cascades [3] [10]. 7f dose-dependently inhibits collagen I-induced DDR1 phosphorylation (≥90% suppression at 100 nM), disrupting recruitment of signaling complexes to phosphotyrosine residues in the intracellular juxtamembrane domain (e.g., Tyr513/520 for ShcA, Tyr703 for PI3K) [2] [10]. This impedes oncogenic signaling in pancreatic ductal adenocarcinoma (PDAC) models, reducing colony formation by >70% at 1 μM through dual suppression of ERK (cell proliferation) and Akt (cell survival) pathways [2] [4].
DDR1 signaling promotes EMT via transcriptional upregulation of Snail/Slug and collagen alignment facilitating metastatic dissemination. In orthotopic PDAC models, 7f (30 mg/kg/day) suppressed EMT markers by >50% and reduced tumor invasion through:
Off-target inhibition of tropomyosin receptor kinases (Trks) poses neurotoxicity risks, including pain insensitivity and cognitive impairment. Scaffold optimization of 5-amino-2,3-dihydro-1H-indole-1-carboxamides achieves >100-fold selectivity for DDR1 over TrkA/B/C. Compound 7s (an indole-urea derivative) exemplifies this strategy through:
Table 2: Selectivity Profile of Representative Inhibitors
Kinase | 7f (% Inhibition at 1 μM) | 7s (% Inhibition at 1 μM) | IV (% Inhibition at 1 μM) |
---|---|---|---|
DDR1 | 98 | 99 | 99 |
DDR2 | 45 | 63 | 18 |
TrkA | 12 | 15 | <5 |
TrkB | 9 | 11 | <5 |
Abl1 | 27 | 34 | <10 |
VEGFR2 | <5 | <5 | <5 |
Data compiled from [2] [4] [6]
Despite 85% kinase domain homology, DDR1 inhibitors exhibit divergent potency against DDR2 due to structural variations:
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